molecular formula C22H30O2 B1665509 Anordiol CAS No. 1045-29-0

Anordiol

Cat. No. B1665509
CAS RN: 1045-29-0
M. Wt: 326.5 g/mol
InChI Key: HUUUMTTWAPMBMU-ZBJWQKIUSA-N
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Description

Anordiol, the dihydroxylated metabolite of anordrin, is an antiestrogen with estrogenic activity that is known to inhibit fertility.

Scientific Research Applications

  • Effects on Pregnancy and Embryo Development : Anordiol exhibits antiestrogenic activity with some estrogenic effects, impacting fertility and pregnancy. Studies have shown that anordiol can lead to pregnancy loss in rats, either by acting on the embryo or the uterus. It inhibits the development of mouse two-cell embryos in vitro, highlighting its potential impact on early stages of embryonic development (Kaplan-Kraicer, Shinnar, Bardin, & Shalgi, 2000); (Juneja & Williams, 1996).

  • Uterine and Ovarian Actions : Anordiol has been shown to exhibit anti-uterotrophic activities, meaning it can influence the uterine growth. It also has a folliculostatic effect, which refers to its ability to inhibit ovarian follicle development. These actions are indicative of its complex interactions with estrogen and progesterone pathways in the body (Chatterton, Berman, & Walters, 1989).

  • Effects on Male Reproductive Organs : Anordiol has been observed to significantly decrease serum LH, FSH, and testosterone levels in treated male rats, leading to a decrease in the weights of the testes and accessory reproductive organs. This indicates its potential impact on male reproductive health and hormonal balance (Vanage, Dao, Li, Bardin, & Koide, 1997).

  • Interactions with Other Drugs : In combination with other drugs like RU486, anordiol has been found to increase embryo transport in the reproductive tract, leading to pregnancy prevention in rats. This synergistic effect suggests its potential use in combination therapies for fertility control (Kaplan-Kraicer, Bardin, & Shalgi, 1995).

  • Pharmacokinetics and Pharmacodynamics : Research into the pharmacokinetics and pharmacodynamics of anordrin and anordiol, such as their metabolism and distribution in the body, provides insights into their mechanisms of action and potential therapeutic applications (Chatterton, Kowalski, Lu, & Peters, 1994).

properties

CAS RN

1045-29-0

Product Name

Anordiol

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]indene-2,6-diol

InChI

InChI=1S/C22H30O2/c1-5-21(23)13-15-7-8-16-17(19(15,3)14-21)9-11-20(4)18(16)10-12-22(20,24)6-2/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1

InChI Key

HUUUMTTWAPMBMU-ZBJWQKIUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(C[C@](C4)(C#C)O)C

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,17,diethynyl-2,17-dihydroxy-A-norandrostane
A-norandrostane-2 alpha,17 alpha-diethynyl-2 beta,17 beta-diol
AF 45
AF-45
anordiol
anordiol, (2beta,17alpha)-isomer
anordiol, (2beta,5alpha,17alpha)-isomer
anordiol, (5alpha,17alpha)-isomer
H 241
H241

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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